

EDA-NOCV analysis of triphenylgermane copper complexes

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Compound Focus: Triphenylgermane

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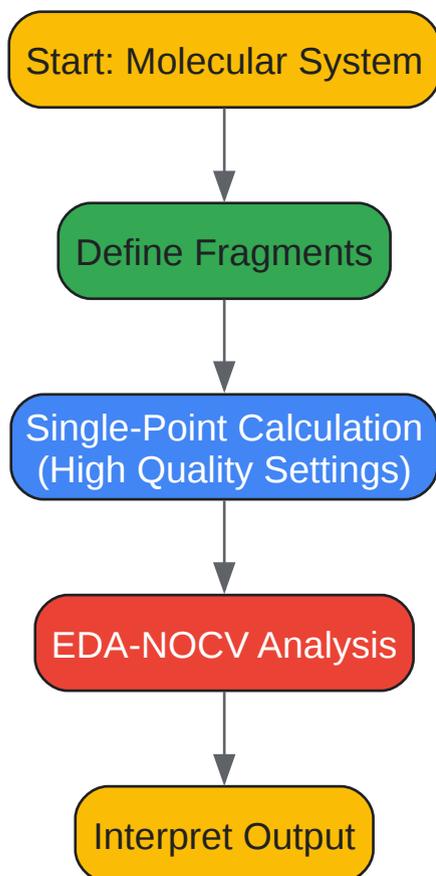
The following table summarizes the key bonding insight for the (IPr)CuGePh₃ complex, as revealed by EDA-NOCV analysis [1] [2]:

Analysis Aspect	Finding for (IPr)CuGePh ₃
Primary Bonding Character	Germyl nucleophile ([Ph ₃ Ge] ⁻) [1] [2]
Key Reactivity Evidence	Successful σ -bond metathesis with p-block halides; acts as a convenient source of [Ph ₃ Ge] ⁻ [1].
Other Reactivity	π -bond insertion into Cu–Ge bond with tBuNCS, CS ₂ , and PhNCO; insertion of phenyl acetylene [1].
Catalytic Role Confirmation	Validated as catalytic intermediates in tin/germanium cross-coupling and hydrogermylation of alkenes [1].

This analysis confirms the complex is best described as a germyl nucleophile, which is consistent with its observed reactivity.

Computational Protocol for EDA-NOCV

The EDA-NOCV analysis in the study was conducted using Density Functional Theory (DFT) [1]. The general workflow for performing such an analysis is summarized below, with more detailed steps in the following section.



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Here is a more detailed breakdown of the key stages:

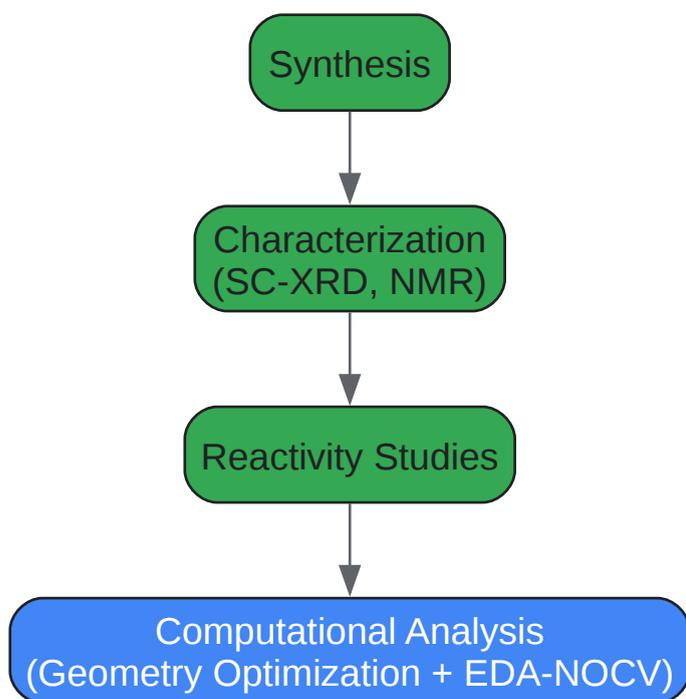
- **System Preparation and Fragmentation:**

- The (NHC)CuGePh₃ complex must be divided into two fragments for the analysis. A logical and common approach is to use the **M + L_n** scheme [3]. For this system, this would correspond to:
 - **Fragment 1:** The metal center (Cu⁺)
 - **Fragment 2:** The germyl ligand (GePh₃⁻)
- The fragments are typically used in their geometry as they exist within the fully optimized complex.

- **Single-Point Calculation:** A single-point energy calculation is performed on the entire complex using the pre-defined fragments. This requires a high level of theory, including [3] [4]:
 - A suitable GGA or hybrid **exchange-correlation functional** (e.g., BP86 or B3LYP).
 - A triple-zeta **basis set** with polarization functions (e.g., TZ2P or def2-TZVP).
 - Inclusion of **dispersion corrections** (e.g., Grimme's D3 with BJ damping) to account for weak interactions.
- **Analysis of Output:** The calculation provides a decomposition of the intrinsic interaction energy (ΔE_{int}) between the fragments into chemically meaningful components [5] [4]:
 - ΔE_{elstat} : Electrostatic interaction energy.
 - ΔE_{pauli} : Pauli repulsion energy.
 - ΔE_{orb} : Orbital interaction energy. The NOCV part further breaks this down into contributions from different electron flow channels (e.g., σ -donation, π -backdonation), which can be visualized.
 - ΔE_{disp} : Dispersion interaction energy.

Experimental & Computational Context

The EDA-NOCV analysis was part of a broader study that also synthesized and characterized four (NHC)CuGePh₃ complexes. Here is the logical flow from synthesis to bonding analysis:



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The synthesis was achieved by deprotonating triphenyl germane (Ph_3GeH) with NHC-supported copper(I) alkoxides, yielding the complexes and an alcohol byproduct [1] [2]. The molecular structures were confirmed by Single-Crystal X-Ray Diffraction (SC-XRD), which revealed near-linear C–Cu–Ge geometries [1].

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